[(3,4-Dichlorobenzyl)sulfonyl]acetic acid

Medicinal Chemistry ADME Properties SAR Studies

Procure this specific (3,4-dichlorobenzyl)sulfonylacetic acid for SAR around the cPLA2α pharmacophore validated in efipladib. The 3,4-dichloro pattern ensures binding affinity not achieved with mono-chlorinated analogs. Use the carboxylic acid handle for straightforward amine conjugation in PROTAC linker development. This is a precision research reagent, not a generic sulfonylacetic acid.

Molecular Formula C9H8Cl2O4S
Molecular Weight 283.13 g/mol
CAS No. 300700-03-2
Cat. No. B1345816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3,4-Dichlorobenzyl)sulfonyl]acetic acid
CAS300700-03-2
Molecular FormulaC9H8Cl2O4S
Molecular Weight283.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)CC(=O)O)Cl)Cl
InChIInChI=1S/C9H8Cl2O4S/c10-7-2-1-6(3-8(7)11)4-16(14,15)5-9(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyGKJGKCRDFKGLBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3,4-Dichlorobenzyl)sulfonyl]acetic Acid (CAS 300700-03-2): A Strategic Sulfonylacetic Acid Building Block


[(3,4-Dichlorobenzyl)sulfonyl]acetic acid (CAS 300700-03-2) is a sulfonylacetic acid derivative with the molecular formula C9H8Cl2O4S and a molecular weight of 283.13 g/mol . It is characterized by a 3,4-dichlorobenzyl group, a sulfonyl moiety, and a terminal carboxylic acid. This compound is primarily utilized as an organic building block and research chemical, with commercial availability typically specifying a purity of 95% or higher .

Procurement Alert: Why [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid Cannot Be Replaced by Unsubstituted or Mono-Chlorinated Analogs


Substitution of [(3,4-dichlorobenzyl)sulfonyl]acetic acid with a generic sulfonylacetic acid or a mono-chlorinated analog is not scientifically sound for applications requiring specific molecular interactions. The 3,4-dichloro substitution pattern on the benzyl ring is a critical structural feature known to enhance binding affinity and selectivity for certain biological targets, as evidenced by its presence in the potent cPLA2α inhibitor efipladib [1]. Furthermore, the sulfonyl group provides distinct electronic and steric properties compared to sulfanyl (thioether) analogs , influencing reactivity, stability, and potential bioactivity. The physicochemical properties, such as the predicted boiling point of 539.2±50.0 °C, also differ significantly from analogs, which can impact formulation and storage requirements .

Quantitative Differentiation of [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid: Comparative Data for Scientific Selection


Enhanced Molecular Weight and Lipophilicity Compared to Mono-Chlorinated and Unsubstituted Analogs

The presence of two chlorine atoms on the benzyl ring of [(3,4-dichlorobenzyl)sulfonyl]acetic acid (C9H8Cl2O4S, MW 283.13) results in a higher molecular weight and increased lipophilicity compared to its mono-chlorinated analog, [(4-chlorobenzyl)sulfonyl]acetic acid (C9H9ClO4S, MW 248.68) . While direct LogP or LogD values are not provided in the available literature, this structural difference is a well-established driver for altered membrane permeability and target binding [1].

Medicinal Chemistry ADME Properties SAR Studies

Distinct Electronic and Steric Properties from the Sulfonyl Group vs. Sulfanyl (Thioether) Analog

The sulfonyl group (S(=O)₂) in [(3,4-dichlorobenzyl)sulfonyl]acetic acid acts as a strong electron-withdrawing group, increasing the acidity of the adjacent methylene protons (pKa ~11-13) and providing two hydrogen bond acceptor sites. This contrasts sharply with the sulfanyl (S) analog, [(3,4-dichlorobenzyl)sulfanyl]acetic acid , which is a weaker electron-withdrawing group and a poor hydrogen bond acceptor [1]. These differences lead to distinct reactivity profiles and intermolecular interactions.

Organic Synthesis Reaction Selectivity Hydrogen Bonding

Validated Utility as a Key Pharmacophore in Potent cPLA2α Inhibitors

The (3,4-dichlorobenzyl)sulfonyl moiety is a critical pharmacophore in the development of potent and selective cPLA2α inhibitors like efipladib [1]. In a study on indole cPLA2α inhibitors, optimization of the phenylmethane sulfonamide region—which includes this specific moiety—was highlighted as crucial for achieving potent inhibition in isolated enzyme, cell-based, and whole blood assays [1]. While direct inhibition data for the acetic acid fragment alone is not available, its presence in advanced clinical candidates validates its value as a privileged substructure.

Drug Discovery Inflammation Phospholipase A2

High-Value Application Scenarios for [(3,4-Dichlorobenzyl)sulfonyl]acetic Acid (CAS 300700-03-2)


Development of Novel Phospholipase A2 (cPLA2α) Inhibitors

Procurement of [(3,4-dichlorobenzyl)sulfonyl]acetic acid is strategically justified for medicinal chemistry programs targeting the cytosolic phospholipase A2 (cPLA2α) enzyme. The (3,4-dichlorobenzyl)sulfonyl group is a validated pharmacophore in potent cPLA2α inhibitors like efipladib, which have demonstrated oral efficacy in in vivo models of inflammation [1]. Using this specific building block allows researchers to explore SAR around a proven substructure, potentially accelerating hit-to-lead optimization compared to de novo exploration.

Synthesis of Sulfonyl-Containing Heterocycles for Targeted Protein Degradation (TPD)

The sulfonyl acetic acid functionality serves as a versatile handle for constructing linkers or functionalizing ligands in targeted protein degradation (TPD) applications, such as PROTACs. The 3,4-dichlorobenzyl group's lipophilic nature can enhance cell permeability, while the carboxylic acid enables straightforward conjugation to amine-containing ligands [2]. The predicted high boiling point (539.2 °C) indicates thermal stability suitable for a wide range of synthetic transformations.

Use as a Reactive Intermediate for Covalent Fragment-Based Drug Discovery

The α-methylene group adjacent to the sulfonyl and carboxylic acid moieties is a potential site for nucleophilic attack, making [(3,4-dichlorobenzyl)sulfonyl]acetic acid a candidate for developing covalent probes or inhibitors. This reactivity, combined with the 3,4-dichloro substitution pattern known to engage specific protein pockets (as seen in cPLA2α inhibitors) [1], positions it as a valuable fragment for covalent fragment screening libraries aimed at identifying novel cysteine-reactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3,4-Dichlorobenzyl)sulfonyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.